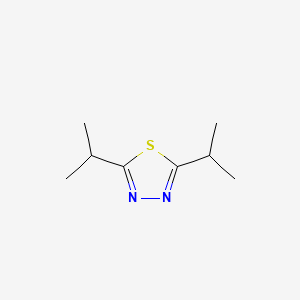
5-((2-Bromophenyl)methyl)-2-oxazolidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Bromobenzyl)oxazolidin-2-one: is a heterocyclic organic compound that features an oxazolidinone ring substituted with a 2-bromobenzyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-bromobenzyl)oxazolidin-2-one typically involves the formation of the oxazolidinone ring through various methods. One common approach is the combination of an asymmetric aldol reaction followed by a modified Curtius protocol, which allows for effective intramolecular cyclization . Another method involves the use of a binuclear tridentate copper (I) complex and 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) as a catalytic system to synthesize oxazolidinones from propargylic amines and carbon dioxide under mild conditions .
Industrial Production Methods
Industrial production methods for 5-(2-bromobenzyl)oxazolidin-2-one are not extensively documented in the literature. the principles of large-scale synthesis would likely involve optimizing the reaction conditions mentioned above to achieve high yields and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
5-(2-Bromobenzyl)oxazolidin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the 2-bromobenzyl group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Cyclization Reactions: The oxazolidinone ring can be involved in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxazolidinones, while oxidation and reduction reactions can lead to different oxidized or reduced derivatives.
Wissenschaftliche Forschungsanwendungen
5-(2-Bromobenzyl)oxazolidin-2-one has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential antibacterial properties, particularly against multidrug-resistant Gram-positive bacteria.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including other heterocyclic compounds.
Biological Studies: The compound is used in research to understand its interactions with biological targets and its potential therapeutic effects.
Wirkmechanismus
The mechanism of action of 5-(2-bromobenzyl)oxazolidin-2-one involves its interaction with specific molecular targets. In the context of its antibacterial activity, the compound inhibits protein synthesis by binding to the bacterial ribosome, thereby preventing the formation of functional proteins . This mechanism is similar to that of other oxazolidinone antibiotics, which ensures high antibiotic efficiency and low susceptibility to resistance mechanisms .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Linezolid: An oxazolidinone antibiotic with potent activity against Gram-positive bacteria.
Sutezolid: Another oxazolidinone antibiotic under development for the treatment of multidrug-resistant tuberculosis.
Eperezolid: A related compound with similar antibacterial properties.
Uniqueness
5-(2-Bromobenzyl)oxazolidin-2-one is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other oxazolidinones. Its bromine substituent allows for further functionalization, making it a versatile intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
62825-92-7 |
|---|---|
Molekularformel |
C10H10BrNO2 |
Molekulargewicht |
256.10 g/mol |
IUPAC-Name |
5-[(2-bromophenyl)methyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C10H10BrNO2/c11-9-4-2-1-3-7(9)5-8-6-12-10(13)14-8/h1-4,8H,5-6H2,(H,12,13) |
InChI-Schlüssel |
WEELDJDMRQTFIE-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(OC(=O)N1)CC2=CC=CC=C2Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


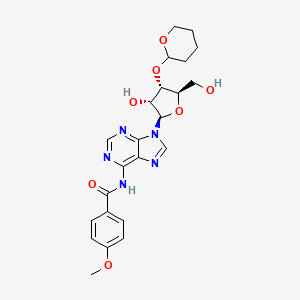
![4-Bromo-1-(tert-butoxycarbonyl)-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B12900268.png)
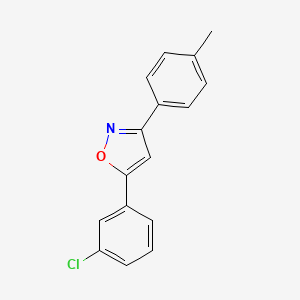
![N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]-2,6-dimethylbenzamide](/img/structure/B12900294.png)

![6-Methyl-2-phenyl-5,6-dihydrofuro[2,3-d]pyrimidin-4(3h)-one](/img/structure/B12900304.png)
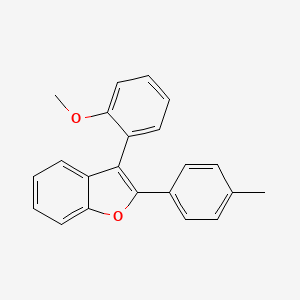
![N,N-Diethyl-2-[(1-phenylisoquinolin-3-yl)sulfanyl]ethan-1-amine](/img/structure/B12900318.png)

![Methyl 5-[4-(benzyloxy)phenyl]-1,3-oxazole-4-carboxylate](/img/structure/B12900322.png)
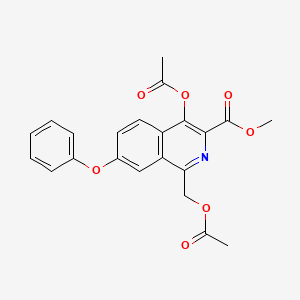
![1,2-Diazabicyclo[3.2.0]hept-3-ene](/img/structure/B12900342.png)
